molecular formula C17H22N2OS2 B2954492 N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 953987-76-3

N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2954492
CAS RN: 953987-76-3
M. Wt: 334.5
InChI Key: DNMSLWOKHNEPJI-UHFFFAOYSA-N
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Description

“N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives, including “N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide”, involves the creation of compounds containing the thiazole ring with variable substituents . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be influenced by the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions . These factors may affect the therapeutic outcome of substituted thiazole derivatives .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to exhibit anti-inflammatory effects . This could potentially be applied in the treatment of conditions characterized by inflammation, such as arthritis.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial properties, making them potentially useful in combating various types of infections .

Antifungal Activity

Some thiazole derivatives have been found to have antifungal properties . This could potentially be applied in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral effects . This could potentially be applied in the treatment of viral infections.

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective effects . This suggests that they could potentially be used in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic effects . This suggests that they could potentially be used in the treatment of cancer.

Mechanism of Action

The mechanism of action of thiazole derivatives is related to their interaction with various biological targets . For instance, 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Safety and Hazards

The safety and hazards of thiazole derivatives depend on their specific structures and biological activities. While some thiazole derivatives have beneficial medicinal properties, others may have potential risks or side effects . Therefore, it’s important to conduct thorough safety assessments for each specific compound.

Future Directions

The future directions in the research of thiazole derivatives, including “N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide”, involve the design and structure-activity relationship of bioactive molecules . The development of new molecules with novel modes of action can help to treat microbial infections and cancer, decrease drug resistance, and reduce unpleasant side effects .

properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c1-12(2)9-18-16(20)8-15-11-22-17(19-15)21-10-14-6-4-13(3)5-7-14/h4-7,11-12H,8-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMSLWOKHNEPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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